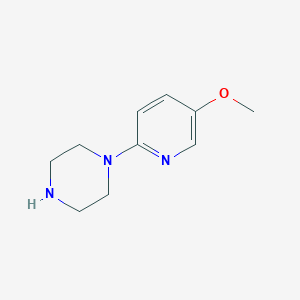

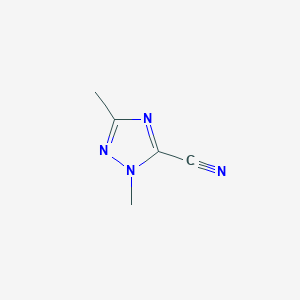

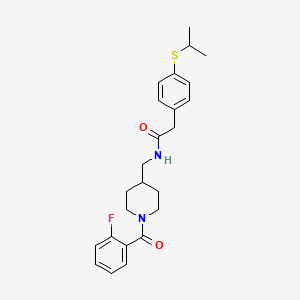

2,5-Dimethyl-1,2,4-triazole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Molecular Structure Analysis

1,2,4-Triazoles have a unique structure and properties that make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Applications De Recherche Scientifique

Supramolecular and Coordination Chemistry

Triazoles, including derivatives of 2,5-Dimethyl-1,2,4-triazole-3-carbonitrile, have been extensively studied for their unique supramolecular interactions. These interactions enable applications in anion recognition, catalysis, and photochemistry. The nitrogen-rich triazole ring allows for complexation of anions through hydrogen and halogen bonding, facilitating diverse applications beyond click chemistry. This extends into coordination chemistry, where triazoles act as versatile ligands, forming bimetallic complexes and engaging in ion-pair recognition (Schulze & Schubert, 2014).

Explosive Materials

Triazolotriazine carbonitriles, related to this compound, have been synthesized and investigated for their potential as insensitive high explosives. This research highlights the structural modification of triazole carbonitriles to improve explosive performance while maintaining thermal stability and insensitivity to physical stimuli, making them candidates for safer explosive materials (Snyder et al., 2017).

Synthetic Chemistry

The versatility of triazole rings, including those derived from this compound, is evident in synthetic chemistry, particularly in the efficient synthesis of triazole derivatives through cycloaddition reactions. These reactions, often catalyzed by ruthenium, enable the formation of 1,5-disubstituted 1,2,3-triazoles, showcasing the utility of triazole intermediates in constructing complex molecular architectures (Rasmussen, Boren, & Fokin, 2007).

Antioxidant and Anti-inflammatory Research

Compounds derived from pyrimidine and triazole fusions, including modifications of this compound, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This research indicates the potential of triazole derivatives in developing new therapeutic agents with significant biological activities (Bhalgat, Ali, Ramesh, & Ramu, 2014).

Mécanisme D'action

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They are present in various medicines and have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Orientations Futures

The 1,2,4-triazole-containing scaffolds have attracted remarkable attention especially in the last two decades due to their widespread potential pharmaceutical activity . This has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . The future research in this area is likely to focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Propriétés

IUPAC Name |

2,5-dimethyl-1,2,4-triazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-4-7-5(3-6)9(2)8-4/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTILBDYDMYYBNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2757915.png)

![4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2757917.png)

![N-[3-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2757920.png)

![(4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-azetidine]](/img/structure/B2757921.png)

![2-[(5-chloro-2-hydroxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2757922.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2757923.png)